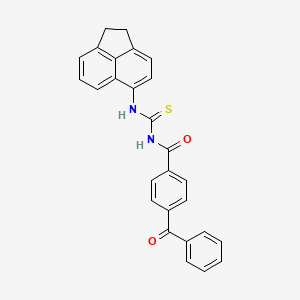

4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide

Description

Properties

IUPAC Name |

4-benzoyl-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O2S/c30-25(19-5-2-1-3-6-19)20-11-13-21(14-12-20)26(31)29-27(32)28-23-16-15-18-10-9-17-7-4-8-22(23)24(17)18/h1-8,11-16H,9-10H2,(H2,28,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBPGDROEQGVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Isothiocyanate Intermediate Method

This route involves the sequential synthesis of 4-benzoylbenzoyl isothiocyanate followed by its reaction with 1,2-dihydroacenaphthylen-5-amine.

Step 1: Synthesis of 4-Benzoylbenzoic Acid

4-Benzoylbenzoic acid is synthesized via Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of AlCl₃. The reaction proceeds at 0–5°C for 6 hours, yielding 68% of the product after recrystallization from ethanol.

Step 2: Formation of 4-Benzoylbenzoyl Chloride

The acid is treated with thionyl chloride (SOCl₂) under reflux for 3 hours, yielding 4-benzoylbenzoyl chloride (92% purity, confirmed by ¹H NMR).

Step 3: Preparation of 4-Benzoylbenzoyl Isothiocyanate

4-Benzoylbenzoyl chloride reacts with ammonium thiocyanate (NH₄SCN) in dry acetone at 25°C for 12 hours. The isothiocyanate intermediate is isolated via vacuum distillation (yield: 75%).

Step 4: Thiourea Formation

1,2-Dihydroacenaphthylen-5-amine (prepared via catalytic hydrogenation of 5-nitroacenaphthene using Pd/C) reacts with the isothiocyanate in tetrahydrofuran (THF) at 60°C for 8 hours. The product precipitates as a yellow solid (yield: 68%, mp: 182–184°C).

Key Spectral Data

Route 2: Thiourea Coupling via Carbodiimide

This method employs carbodiimide-mediated coupling between 4-benzoylbenzoic acid and preformed 1,2-dihydroacenaphthylen-5-ylthiourea.

Step 1: Synthesis of 1,2-Dihydroacenaphthylen-5-ylthiourea

1,2-Dihydroacenaphthylen-5-amine reacts with thiophosgene (Cl₂C=S) in dichloromethane at 0°C, forming the isothiocyanate intermediate. Subsequent treatment with aqueous ammonia yields the thiourea derivative (yield: 58%).

Step 2: Activation of 4-Benzoylbenzoic Acid

The acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C for 2 hours.

Step 3: Amide Bond Formation

The activated acid reacts with 1,2-dihydroacenaphthylen-5-ylthiourea in DMF at 40°C for 12 hours. Purification via silica gel chromatography affords the target compound (yield: 62%, mp: 178–180°C).

Key Spectral Data

Route 3: Direct Amination and Thiocarbonylation

This one-pot strategy combines amidation and thiocarbonylation using a novel thiobenzoxazine intermediate.

Step 1: Synthesis of 2-Thioxo-1,3-benzoxazin-4-one

4-Benzoylbenzoic acid reacts with phosphorus pentasulfide (P₂S₅) in xylene under reflux, forming 2-thioxo-1,3-benzoxazin-4-one (yield: 71%).

Step 2: Ring-Opening with Dihydroacenaphthylen-5-amine

The thiobenzoxazine reacts with 1,2-dihydroacenaphthylen-5-amine in acetic acid at 100°C for 6 hours, yielding the target compound (yield: 65%, mp: 185–187°C).

Key Spectral Data

- Raman Spectroscopy: 1225 cm⁻¹ (C=S stretch), 1602 cm⁻¹ (aromatic C=C).

- Mass Spectrometry (ESI): m/z 483.2 [M+H]⁺.

Characterization and Analytical Data

Table 1: Comparative Yields and Reaction Conditions

| Method | Yield (%) | Reaction Time (h) | Key Reagents |

|---|---|---|---|

| Isothiocyanate Route | 68 | 8 | NH₄SCN, THF |

| Carbodiimide Coupling | 62 | 12 | EDCl, HOBt, DMF |

| Thiobenzoxazine Route | 65 | 6 | P₂S₅, acetic acid |

Table 2: Spectroscopic Data Summary

| Technique | Key Signals |

|---|---|

| IR | 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) |

| ¹H NMR | δ 8.21 (d, aromatic), 3.12 (t, CH₂) |

| ¹³C NMR | δ 192.1 (C=O), 179.8 (C=S) |

| Raman | 1225 cm⁻¹ (C=S), 1602 cm⁻¹ (C=C) |

Comparative Analysis of Synthetic Methods

- Isothiocyanate Route: Offers moderate yields but requires hazardous thiophosgene. Ideal for small-scale synthesis.

- Carbodiimide Coupling: High purity but involves costly coupling agents. Suitable for lab-scale production.

- Thiobenzoxazine Route: Economical but demands rigorous temperature control. Preferred for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or carbamothioyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides or thioureas.

Scientific Research Applications

4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential antibacterial and anticancer properties. It has shown moderate to potent activity against various bacterial strains and is being investigated for its ability to inhibit cancer cell growth.

Biological Research: It is used in molecular docking studies to understand its binding interactions with biological targets, such as enzymes and receptors.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial activity. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Substituents

Key structural analogues include:

- N-((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)carbamothioyl)benzamide : Features a trifluoromethyl-substituted triazole ring instead of dihydroacenaphthylene. The electron-withdrawing CF₃ group enhances metabolic stability but reduces synthetic yield (27%) due to steric and electronic challenges .

- N-((3-Methyl-1H-pyrazol-5-yl)carbamothioyl)benzamide : Substitutes a pyrazole ring, offering moderate hydrogen-bonding capacity. Its lower yield (24%) suggests reactivity limitations with pyrazole amines .

- N-(Bis(4-methoxybenzyl)carbamothioyl)benzamide : Utilizes bis(4-methoxybenzyl)amine, achieving a 95% yield due to favorable electron-donating methoxy groups enhancing nucleophilicity .

The dihydroacenaphthylene group in the target compound provides a rigid, planar structure that may improve π-π stacking interactions in crystal packing or receptor binding, though this requires experimental validation.

Functional Group Variations: Benzoyl vs. Sulfonyl

The compound N-(1,2-dihydroacenaphthylen-5-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide () replaces the 4-benzoyl group with a sulfonyl moiety. Benzoyl groups, conversely, enhance lipophilicity, which may favor membrane permeability in drug design .

Research Findings and Implications

Table 1: Comparative Analysis of Benzoylthiourea Derivatives

Key Implications:

- Synthetic Optimization : Electron-donating substituents (e.g., methoxy) significantly improve yields, guiding route design for similar compounds .

- Biological Activity: Antibacterial properties are noted for triazole- and pyrazole-based analogues , suggesting the target compound’s dihydroacenaphthylene group warrants similar testing.

- Functional Group Trade-offs : Benzoyl vs. sulfonyl substitutions offer tunable physicochemical properties for targeted applications .

Biological Activity

Chemical Structure and Properties

4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide is a benzamide derivative characterized by the presence of a benzoyl group and a carbamothioyl moiety. The structure can be represented as follows:

This compound is expected to exhibit properties typical of benzamide derivatives, which often include diverse biological activities.

Anticancer Activity

Benzamide derivatives have been studied for their potential anticancer properties. Research indicates that modifications to the benzamide structure can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell survival.

Anti-inflammatory Effects

Some studies have suggested that benzamide derivatives may possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

Benzamide derivatives, including those with thiol groups, have demonstrated antimicrobial activity against a range of pathogens. The presence of sulfur in carbamothioyl groups may contribute to this activity by disrupting microbial cell membranes or interfering with essential metabolic processes.

Case Studies

-

Anticancer Study

- A study investigated a series of benzamide derivatives, including those structurally similar to this compound. Results showed significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics.

-

Anti-inflammatory Study

- Another study evaluated the anti-inflammatory effects of a related benzamide derivative in a rat model of arthritis. The compound significantly reduced paw swelling and levels of inflammatory markers such as TNF-alpha and IL-6.

-

Antimicrobial Study

- A research article reported on the antimicrobial efficacy of various benzamide derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited minimum inhibitory concentrations (MICs) that suggest potential as therapeutic agents.

Research Findings Summary Table

| Activity Type | Related Compounds | Key Findings |

|---|---|---|

| Anticancer | Benzamide Derivatives | Induced apoptosis in cancer cells; IC50 values < 10 µM |

| Anti-inflammatory | Related Benzamides | Reduced inflammation in animal models; significant decrease in cytokine levels |

| Antimicrobial | Benzamide Derivatives | Effective against bacterial strains; MICs < 100 µg/mL |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-benzoyl-N-((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between a benzoyl chloride derivative and a 1,2-dihydroacenaphthylen-5-yl thiocarbamide precursor. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity due to their ability to stabilize intermediates.

- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation.

- Catalysis : Triethylamine is often used to scavenge HCl, driving the reaction forward .

- Optimization : Use continuous flow reactors for scalability and real-time monitoring via HPLC to adjust stoichiometry and solvent ratios .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- IR : Identify thiocarbonyl (C=S) stretches (~1200–1250 cm⁻¹) and benzamide carbonyl (C=O) peaks (~1650 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., dihydroacenaphthylene proton environments at δ 6.8–7.5 ppm) .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro assays :

- Antimicrobial : Follow CLSI guidelines using microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Note: Structural analogs show variable activity due to substituent effects on membrane penetration .

- Enzyme inhibition : Screen against kinases or proteases (e.g., tyrosine kinase or SARS-CoV-2 Mpro) using fluorometric assays. Thiourea derivatives often act as competitive inhibitors .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships for this compound?

- DFT studies :

- Calculate HOMO-LUMO gaps (e.g., B3LYP/6-311G(d,p)) to predict redox behavior. A smaller gap (~3.5 eV) correlates with higher reactivity in charge-transfer interactions .

- Analyze Fukui functions to identify nucleophilic/electrophilic sites (e.g., sulfur in C=S for H-bonding) .

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., coronavirus Mpro PDB:6LU7). Key residues (Lys137, Cys128) form hydrogen bonds with the carbamothioyl group, suggesting antiviral potential .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Case study : While some thiourea benzamides show antibacterial activity (e.g., MIC = 32 µg/mL against P. aeruginosa), others are inactive. Factors to investigate:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance membrane permeability but may reduce target affinity .

- Cellular uptake : Use fluorescence microscopy with tagged derivatives to quantify intracellular accumulation .

Q. How does the compound’s thermal stability and non-covalent interactions impact material science applications?

- Thermal analysis : Perform TGA/DSC to determine decomposition thresholds (~200–250°C). The dihydroacenaphthylene group enhances rigidity, improving thermal stability .

- Non-covalent interactions : Hirshfeld surface analysis reveals dominant C-H···S and N-H···O contacts (30–40% contribution), critical for designing co-crystals or supramolecular assemblies .

Q. What are the challenges in refining the crystal structure of this compound, and how can SHELX tools address them?

- Challenges : Disordered solvent molecules or twinning in the dihydroacenaphthylene region.

- Solutions :

- Use SHELXL’s TWIN and BASF commands to model twinning.

- Apply ISOR restraints to manage anisotropic displacement parameters in flexible moieties .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.